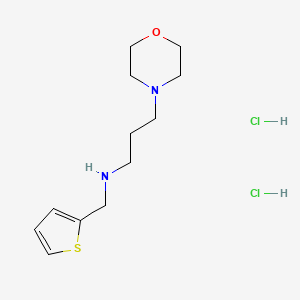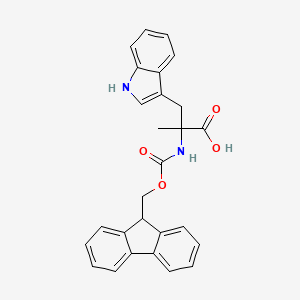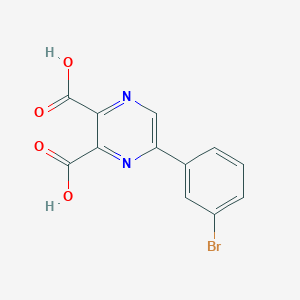
N-Fmoc-4-hydroxybenzeneethanamine
Vue d'ensemble
Description
N-Fmoc-4-hydroxybenzeneethanamine, also known as N-Fmoc-tyramine, is a chemical compound with the molecular formula C23H21NO3 . It is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction is carried out via tert-butyl ester reaction chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of 23 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms, giving it a molecular weight of 359.42 .Chemical Reactions Analysis
The Fmoc group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other methods for introducing the Fmoc group include reacting with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl azide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.237±0.06 g/cm3 and a predicted boiling point of 596.1±38.0 °C .Applications De Recherche Scientifique
Role in Drug Metabolism and Toxicology
N-Fmoc-4-hydroxybenzeneethanamine, as part of various chemical compounds, plays a significant role in drug metabolism and toxicology research. Human flavin-containing monooxygenases (FMOs) are crucial enzymes that metabolize a range of drugs and xenobiotics, converting them into more harmless, polar metabolites that can be easily excreted. These enzymes are particularly relevant due to their genetic variability and potential in reducing adverse drug-drug interactions, offering a pathway to safer drug design by incorporating FMO detoxication pathways into drug candidates. Understanding the pharmacological and toxicological significance of FMOs, including their genetic variability, is crucial for developing safer pharmaceuticals and for the study of individual responses to drug therapy (Cashman & Zhang, 2006).
Antioxidant Analysis
In the context of antioxidant research, the chemical properties of compounds like this compound are analyzed for their antioxidant activity, crucial for understanding their potential in various fields including medicine and food engineering. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are employed to assess the antioxidant capacity of samples, which is fundamental for clarifying the mechanisms and kinetics of antioxidant processes. This kind of research is instrumental in developing new antioxidants for therapeutic use and for ensuring food quality (Munteanu & Apetrei, 2021).
Environmental Contaminant Research
Research into environmental contaminants and their effects on health also utilizes compounds like this compound. Studies focus on the occurrence, fate, and behavior of various chemical compounds in aquatic environments, including their potential as endocrine disruptors. Such research is critical for assessing the impact of industrial chemicals on ecosystems and human health, contributing to the development of safer environmental practices and regulations. Understanding how these compounds behave in water and sediments, and their biodegradability, helps in mitigating their environmental impact (Haman et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-17-11-9-16(10-12-17)13-14-24-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22,25H,13-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBOVEWAQAWKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,7aR)-Octahydrocyclopenta[b]morpholine](/img/structure/B3084969.png)



![methyl 2-amino-3-(2-chlorobenzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate](/img/structure/B3085009.png)









